

# HPLC method for ethyl vanillate quantification

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## Compound of Interest

Compound Name: Ethyl vanillate

Cat. No.: B1585241

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An Application Note and Protocol for the Quantification of **Ethyl Vanillate** using High-Performance Liquid Chromatography (HPLC)

## Introduction

**Ethyl vanillate** is a synthetic flavoring agent with a characteristic vanilla-like aroma and taste, often more intense than vanillin.<sup>[1]</sup> It is widely used in the food, beverage, and pharmaceutical industries. The accurate quantification of **ethyl vanillate** is crucial for quality control, formulation development, and regulatory compliance. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **ethyl vanillate**.

## Principle

This method utilizes RP-HPLC with UV detection for the separation and quantification of **ethyl vanillate**. The stationary phase is a non-polar C18 column, and the mobile phase is a polar mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous solution. **Ethyl vanillate**, being a moderately polar compound, is retained on the stationary phase and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The concentration of **ethyl vanillate** is determined by comparing its peak area to that of a known standard, detected at a specific UV wavelength.

## Materials and Methods

### Chemicals and Reagents

- **Ethyl Vanillate** reference standard ( $\geq 98\%$  purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or purified to  $18.2 \text{ M}\Omega\cdot\text{cm}$ )
- Acetic acid or Phosphoric acid (analytical grade)

## Instrumentation

- HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
- A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5  $\mu\text{m}$  particle size) is commonly used.[\[2\]](#)

## Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of **ethyl vanillate**.

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 $\mu\text{m}$
Mobile Phase	Acetonitrile and 1% aqueous acetic acid (55:45, v/v) <a href="#">[3]</a>
Flow Rate	1.0 mL/min <a href="#">[2]</a> <a href="#">[3]</a>
Injection Volume	10 $\mu\text{L}$ <a href="#">[2]</a>
Column Temperature	Ambient or controlled at 30 $^{\circ}\text{C}$
Detection	UV at 275 nm <a href="#">[3]</a>
Run Time	Approximately 10 minutes

## Experimental Protocols

### Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of **ethyl vanillate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored in a refrigerator.[4]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

### Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure is outlined below:

- Solid Samples (e.g., powders, creams): Accurately weigh a suitable amount of the homogenized sample (e.g., 1.0 g) into a centrifuge tube. Add a known volume of a suitable extraction solvent (e.g., 10 mL of methanol). The sample may require sonication for 15 minutes to ensure complete extraction of **ethyl vanillate**.
- Liquid Samples (e.g., vanilla extract): Dilute the sample appropriately with the mobile phase. For instance, a one-thousand-fold dilution may be necessary for vanilla extracts.[3]
- Filtration: Centrifuge the sample extract if necessary, and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[5]

### Method Validation Summary

The described HPLC method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes typical validation parameters for the quantification of **ethyl vanillate**.

Validation Parameter	Typical Results
Linearity ( $R^2$ )	> 0.999 over a concentration range of 0.5-100 mg/L.
Accuracy (Recovery)	91.3% to 99.8%. <a href="#">[3]</a>
Precision (RSD)	Intra-day and inter-day precision with RSD values typically below 2%.
Limit of Detection (LOD)	Can be in the range of 0.051 to 0.073 $\mu\text{g/mL}$ . <a href="#">[6]</a> A study on cosmetics reported an LOD of 0.2 mg/kg.
Limit of Quantification (LOQ)	Typically, three times the LOD. A study on milk powder reported an LOQ of 0.21 $\mu\text{g/kg}$ . <a href="#">[7]</a>
System Suitability	Tailing factor $\leq 2.0$ , Theoretical plates > 2000, RSD for replicate injections < 2.0%.

## Data Presentation

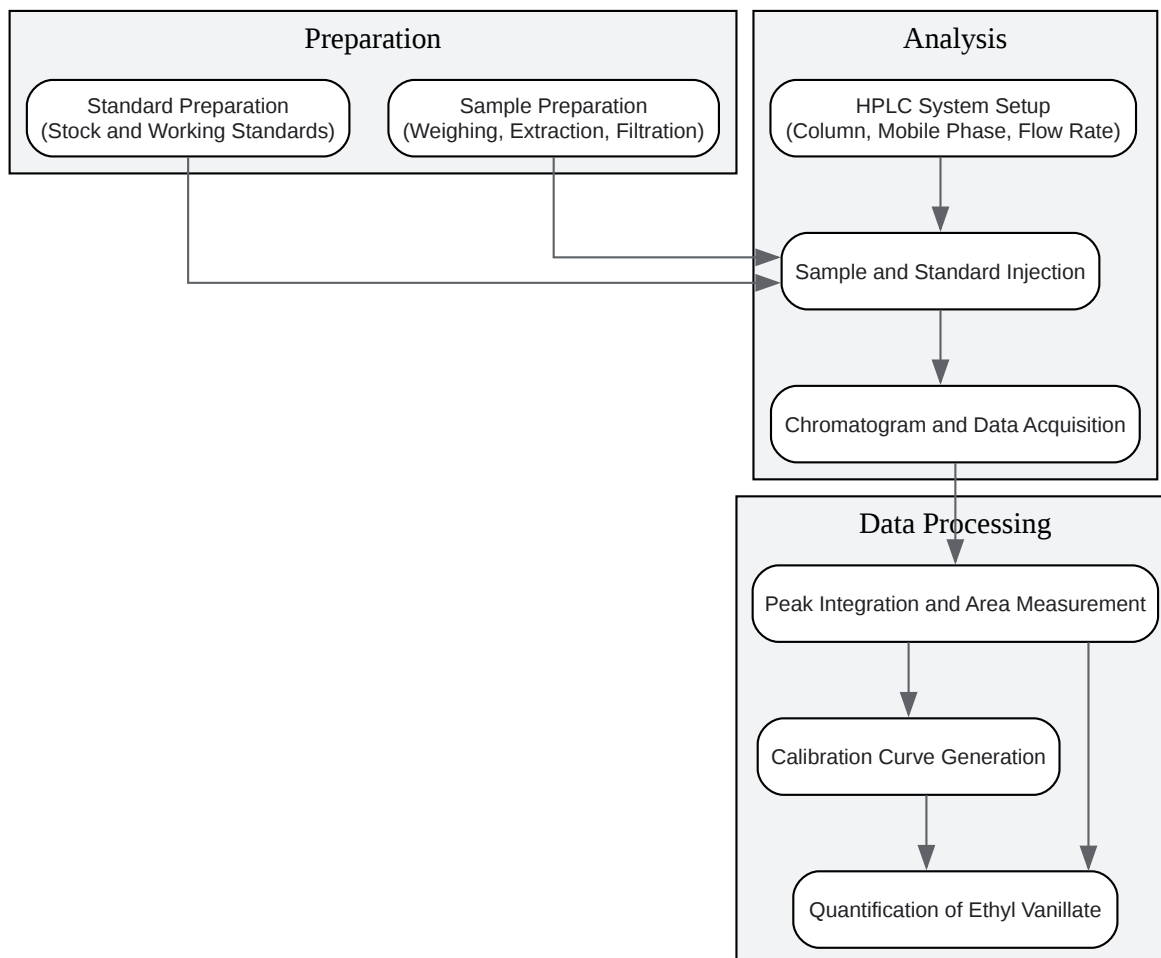
### Calibration Curve Data

Concentration ( $\mu\text{g/mL}$ )	Peak Area (arbitrary units)
1	Example Value
5	Example Value
10	Example Value
25	Example Value
50	Example Value
100	Example Value

### Sample Analysis Data

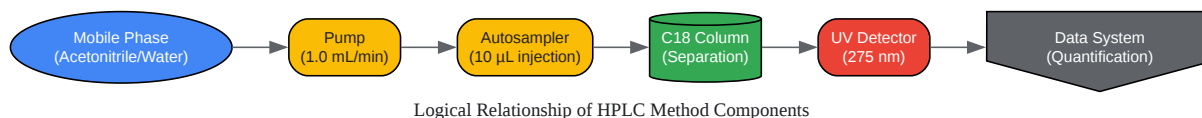
Sample ID	Peak Area (arbitrary units)	Calculated Concentration (µg/mL)
Sample 1	Example Value	Example Value
Sample 2	Example Value	Example Value
Sample 3	Example Value	Example Value

## Visualizations



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**Figure 1:** Experimental workflow for the HPLC quantification of **ethyl vanillate**.



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**Figure 2:** Logical relationship of the key components in the HPLC method.

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## References

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